Cas no 2877654-63-0 (2-methyl-4-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-6-(piperidin-1-yl)pyrimidine)

2-Methyl-4-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-6-(piperidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl, piperazinyl, and piperidinyl moieties. Its structural complexity confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or receptor modulators. The presence of a methylsulfanyl group enhances electrophilic reactivity, facilitating further derivatization. The piperazine and piperidine rings contribute to improved solubility and bioavailability, while the pyrimidine backbone offers stability and binding affinity for biological targets. This compound is suited for exploratory research in drug discovery, offering a versatile intermediate for synthesizing pharmacologically active molecules. Its well-defined synthetic route ensures reproducibility for laboratory-scale applications.
2-methyl-4-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-6-(piperidin-1-yl)pyrimidine structure
2877654-63-0 structure
Product Name:2-methyl-4-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-6-(piperidin-1-yl)pyrimidine
CAS No:2877654-63-0
MF:C19H27N7S
MW:385.529581308365
CID:5308906
PubChem ID:165433061
Update Time:2025-05-24

2-methyl-4-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-6-(piperidin-1-yl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2877654-63-0
    • AKOS040873762
    • F6790-1912
    • 2-methyl-4-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-6-(piperidin-1-yl)pyrimidine
    • 2-Methyl-4-[4-[2-(methylthio)-4-pyrimidinyl]-1-piperazinyl]-6-(1-piperidinyl)pyrimidine
    • Inchi: 1S/C19H27N7S/c1-15-21-17(24-8-4-3-5-9-24)14-18(22-15)26-12-10-25(11-13-26)16-6-7-20-19(23-16)27-2/h6-7,14H,3-5,8-13H2,1-2H3
    • InChI Key: GCDUUJZBCFTTOS-UHFFFAOYSA-N
    • SMILES: C1(C)=NC(N2CCCCC2)=CC(N2CCN(C3C=CN=C(SC)N=3)CC2)=N1

Computed Properties

  • Exact Mass: 385.20486506g/mol
  • Monoisotopic Mass: 385.20486506g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 453
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 86.6Ų

Experimental Properties

  • Density: 1.30±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 617.1±55.0 °C(Predicted)
  • pka: 11.24±0.50(Predicted)

2-methyl-4-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-6-(piperidin-1-yl)pyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6790-1912-2μmol
2-methyl-4-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-6-(piperidin-1-yl)pyrimidine
2877654-63-0
2μmol
$85.5 2023-09-07
Life Chemicals
F6790-1912-5μmol
2-methyl-4-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-6-(piperidin-1-yl)pyrimidine
2877654-63-0
5μmol
$94.5 2023-09-07
Life Chemicals
F6790-1912-10μmol
2-methyl-4-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-6-(piperidin-1-yl)pyrimidine
2877654-63-0
10μmol
$103.5 2023-09-07
Life Chemicals
F6790-1912-20μmol
2-methyl-4-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-6-(piperidin-1-yl)pyrimidine
2877654-63-0
20μmol
$118.5 2023-09-07
Life Chemicals
F6790-1912-1mg
2-methyl-4-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-6-(piperidin-1-yl)pyrimidine
2877654-63-0
1mg
$81.0 2023-09-07
Life Chemicals
F6790-1912-2mg
2-methyl-4-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-6-(piperidin-1-yl)pyrimidine
2877654-63-0
2mg
$88.5 2023-09-07
Life Chemicals
F6790-1912-3mg
2-methyl-4-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-6-(piperidin-1-yl)pyrimidine
2877654-63-0
3mg
$94.5 2023-09-07
Life Chemicals
F6790-1912-4mg
2-methyl-4-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-6-(piperidin-1-yl)pyrimidine
2877654-63-0
4mg
$99.0 2023-09-07
Life Chemicals
F6790-1912-5mg
2-methyl-4-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-6-(piperidin-1-yl)pyrimidine
2877654-63-0
5mg
$103.5 2023-09-07
Life Chemicals
F6790-1912-10mg
2-methyl-4-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-6-(piperidin-1-yl)pyrimidine
2877654-63-0
10mg
$118.5 2023-09-07

2-methyl-4-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-6-(piperidin-1-yl)pyrimidine Related Literature

Additional information on 2-methyl-4-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-6-(piperidin-1-yl)pyrimidine

Compound CAS No: 2877654-63-0 - 2-Methyl-4-{4-[2-(Methylsulfanyl)Pyrimidin-4-Yl]Piperazin-1-Yl}-6-(Piperidin-1-Yl)Pyrimidine

The compound with CAS No: 2877654-63-0, named 2-Methyl-4-{4-[2-(Methylsulfanyl)Pyrimidin-4-Yl]Piperazin-1-Yl}-6-(Piperidin-1-Yl)Pyrimidine, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied due to their diverse biological activities and structural versatility.

The molecular structure of this compound is characterized by a pyrimidine ring system, which serves as the central scaffold. The methylsulfanyl group attached to the pyrimidine ring introduces sulfur-containing functionality, enhancing the molecule's electronic properties and potentially improving its bioavailability. The presence of a piperazine ring further increases the compound's complexity, offering additional sites for potential interactions with biological targets.

Recent studies have highlighted the importance of pyrimidine derivatives in targeting various disease states, including cancer, inflammation, and neurological disorders. The methylsulfanyl group has been shown to exhibit antioxidant properties, which may contribute to the compound's ability to mitigate oxidative stress-associated pathologies. Additionally, the piperazine moiety is known for its ability to form hydrogen bonds, making it a valuable component in drug design for enhancing receptor binding affinity.

One of the most promising applications of this compound lies in its potential as an anticancer agent. Preclinical studies have demonstrated that pyrimidine derivatives with similar structural features can inhibit key enzymes involved in tumor progression, such as cyclin-dependent kinases (CDKs). The incorporation of the methylsulfanyl group may further enhance the selectivity and potency of this compound against cancer cells while minimizing off-target effects.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The use of microwave-assisted synthesis has been reported to significantly improve reaction yields and reduce synthesis time for similar compounds. This approach not only enhances the efficiency of drug development but also aligns with the growing trend toward sustainable chemical practices.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the molecular structure and purity of this compound. These methods provide critical insights into the compound's stability and degradation pathways, which are essential for its preclinical evaluation.

Looking ahead, ongoing research is focused on optimizing the pharmacokinetic properties of this compound to enhance its efficacy in vivo. Researchers are exploring strategies such as prodrug design and controlled-release formulations to improve drug delivery and minimize systemic toxicity. Furthermore, computational modeling techniques are being utilized to predict the binding modes of this compound with its target proteins, providing valuable guidance for future optimization efforts.

In conclusion, the compound with CAS No: 2877654-63-0 represents a cutting-edge advancement in medicinal chemistry. Its unique structural features and promising biological activities position it as a strong candidate for further development in therapeutic applications. As research continues to unfold, this compound has the potential to make a significant impact in addressing unmet medical needs across various disease areas.

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